molecular formula C7H8B2F2O5 B8243509 (2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid

(2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid

Cat. No.: B8243509
M. Wt: 231.76 g/mol
InChI Key: YBEALAGHILQYEA-UHFFFAOYSA-N
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Description

(2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid is a diboronic acid derivative featuring a 1,4-phenylene core with substituents at positions 2, 3, and 3. The structure includes two fluorine atoms at the 2- and 3-positions, a methoxy group at the 5-position, and boronic acid groups at the 1- and 4-positions. This compound is often stabilized as a pinacol ester (e.g., 2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester) to enhance its stability during synthesis and storage .

This structural combination makes the compound valuable in materials science, particularly for constructing covalent organic frameworks (COFs) or as a precursor in organic electronics.

Properties

IUPAC Name

(4-borono-2,3-difluoro-5-methoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8B2F2O5/c1-16-4-2-3(8(12)13)6(10)7(11)5(4)9(14)15/h2,12-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEALAGHILQYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)B(O)O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8B2F2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Diboronic Acid Derivatives

Fluorinated Phenylene Diboronic Acids
  • (Perfluoro-1,4-phenylene)diboronic Acid
    This derivative replaces all hydrogen atoms on the phenylene core with fluorine. The strong electron-withdrawing nature of fluorine enhances oxidative stability and reactivity in cross-couplings. However, excessive fluorination can reduce solubility and complicate synthesis. In contrast, the partial fluorination in (2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid balances reactivity with solubility, making it more versatile for applications like COF synthesis .

  • (2,3-Difluoro-1,4-phenylene)diboronic Acid Lacking the 5-methoxy group, this analog exhibits lower solubility in polar solvents. However, the methoxy group in the target compound may facilitate interactions in glucose-sensing applications, as seen in anthracene-based diboronic acid probes .
Amino- and Methoxy-Substituted Analogs
  • 2,3-Diamino-1,4-phenylene Diboronic Acid Amino groups are electron-donating, which can deactivate the boronic acid groups and reduce coupling efficiency. Evidence shows that direct Suzuki couplings with this compound failed, whereas benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid (a thiadiazole-bridged analog) succeeded in forming multi-layer 3D frameworks. This highlights the critical role of substituents in directing reactivity .
Anthracene-Based Diboronic Acids
  • Acetylated Trifluoromethyl Diboronic Acid Anthracene (AcTDA) AcTDA, used in glucose sensing, demonstrates a ~90 nm Stokes shift and enhanced quantum yield compared to non-acetylated analogs. While structurally distinct (anthracene vs. phenylene core), its boronic acid groups form stable complexes with diols, similar to the target compound. The methoxy group in (2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid could similarly stabilize analyte interactions, though its optical properties remain unexplored .

Electronic and Optical Properties

Thiophene- and benzothiadiazole-based diboronic acids (e.g., thieno[3,2-b]thiophene derivatives) exhibit strong π-conjugation, making them suitable for low-bandgap polymers. In contrast, the target compound’s phenylene core with fluorine and methoxy substituents may offer moderate electronic effects, positioning it for use in COFs or as a building block in fluorescent probes. However, stability issues in thiophene boronic acids (due to poor boronic acid stability in extended π-systems) are less pronounced in the target compound, as evidenced by successful pinacol ester synthesis .

Data Table: Key Properties of Selected Diboronic Acids

Compound Substituents Solubility Application Key Advantage
(2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid 2,3-F; 5-OCH₃ Moderate (polar solvents) COFs, sensing Balanced reactivity/solubility
(Perfluoro-1,4-phenylene)diboronic acid All F Low High-stability frameworks Extreme oxidative stability
AcTDA Anthracene core; acetylated High (aqueous) Glucose sensing Large Stokes shift (~90 nm)
Thieno[3,2-b]thiophene diboronic acid Thiophene rings Low Conductive polymers Strong π-conjugation

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